

Technical Support Center: N-[2-(morpholin-4-yl)ethyl]formamide

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Compound of Interest

Compound Name: N-[2-(morpholin-4-yl)ethyl]formamide

CAS No.: 78375-50-5

Cat. No.: B1282053

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Welcome to the technical support guide for **N-[2-(morpholin-4-yl)ethyl]formamide**. This resource is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability issues and degradation pathways. Given the specific nature of this molecule, this guide focuses on predicting degradation based on functional group liabilities and provides robust methodologies for identifying and characterizing potential degradants.

Introduction: Understanding the Molecule's Chemical Liabilities

N-[2-(morpholin-4-yl)ethyl]formamide incorporates three key functional groups that dictate its stability profile: a formamide group, a morpholine ring, and an ethylamine linker. Each of these moieties is susceptible to specific degradation pathways under common experimental and storage conditions. Understanding these vulnerabilities is the first step in designing stable formulations and robust analytical methods.

A proactive approach, utilizing forced degradation (stress testing), is critical to unmasking potential degradation products and ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this molecule under aqueous conditions?

The most probable degradation pathway in an aqueous environment is the hydrolysis of the formamide group. Amide hydrolysis can be catalyzed by acidic or basic conditions. This reaction would cleave the formyl group, yielding two primary products:

- DP1: N-(2-morpholinoethyl)amine
- DP2: Formic acid

The reaction is generally second-order but can be treated as pseudo-first-order in aqueous solutions where water is in vast excess. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the formamide.

Q2: My experiment involves oxidative conditions. What degradation products should I look out for?

The morpholine ring is the primary site of oxidative attack. Oxidative stress can lead to ring-opening or the formation of N-oxides. Potential oxidative degradation pathways include:

- Oxidative Ring Cleavage: This can be initiated by chemical oxidants or photocatalysis, leading to the formation of various open-chain compounds. A common outcome of morpholine ring cleavage is the formation of diglycolic acid and eventually glycolic acid.
- N-Oxidation: The tertiary amine within the morpholine ring can be oxidized to form an N-oxide, a common metabolic and degradation pathway for such compounds.

Q3: I observed unexpected peaks in my chromatogram after exposing my compound to light. What could they be?

Photolytic degradation can be complex. For **N-[2-(morpholin-4-yl)ethyl]formamide**, photolytic stress could induce:

- **Formamide Cleavage:** UV exposure can lead to the decomposition of the formamide group, potentially forming radical species or leading to cleavage into N-(2-morpholinoethyl)amine and products derived from the formyl group, such as carbon monoxide.
- **Morpholine Ring Degradation:** Photocatalytic degradation of the morpholine ring in the presence of catalysts like TiO₂ and UV radiation can lead to its mineralization into smaller organic intermediates.
- **N-Dealkylation:** Cleavage of the C-N bond between the ethyl chain and the morpholine nitrogen is another possibility under high-energy conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue	Potential Cause(s)	Troubleshooting Steps & Rationale
Loss of parent compound peak area over time in an aqueous solution (pH 7).	Neutral Hydrolysis of Formamide: Even at neutral pH, formamide hydrolysis occurs, albeit slowly.	<ol style="list-style-type: none">1. Re-evaluate formulation pH: If possible, adjust the pH to a more stable range (typically slightly acidic for amides) after experimental validation.2. Temperature Control: Hydrolysis is temperature-dependent. Store solutions at lower temperatures (e.g., 2-8°C) to slow the degradation rate.3. Use Aprotic Solvents: For short-term experiments, consider using a compatible aprotic solvent if the experimental design allows.
Appearance of a new, more polar peak in HPLC analysis after formulation.	Hydrolysis Product (DP1): The primary amine product, N-(2-morpholinoethyl)amine, is more polar than the parent formamide.	<ol style="list-style-type: none">1. Co-injection: Synthesize or procure a standard of N-(2-morpholinoethyl)amine and co-inject with your degraded sample. Peak co-elution provides strong evidence of identity.2. LC-MS Analysis: Use mass spectrometry to confirm the mass of the new peak. The expected mass of the protonated hydrolysis product $[M+H]^+$ would be 131.12 Da.
Multiple new peaks observed after exposure to air and light.	Oxidative and/or Photolytic Degradation: The morpholine ring and formamide group are susceptible to these conditions.	<ol style="list-style-type: none">1. Isolate Variables: Conduct separate forced degradation studies (oxidation, photolysis, thermal) to identify which stressor causes which peak.2. LC-MS/MS Analysis:

Characterize the new peaks using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which are crucial for structural elucidation of unknown degradants. 3. Use Antioxidants/Light Protection: If oxidation or photolysis is confirmed, consider adding antioxidants to the formulation or using amber vials/light-protective packaging.

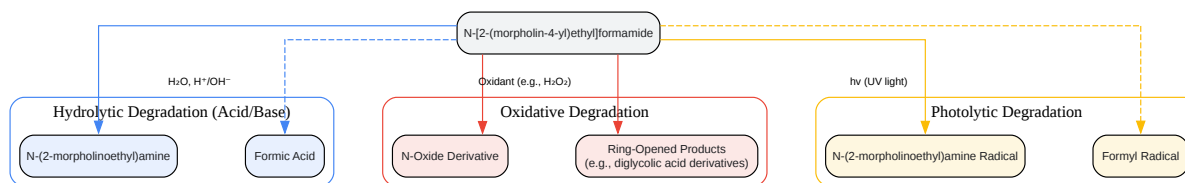
Inconsistent analytical results between batches.

Impurities in Starting Material: The degradation may be catalyzed by metallic or other impurities present in different batches of the compound or excipients.

1. Purity Analysis: Thoroughly analyze the purity of your starting material from different batches. 2. Excipient Compatibility Study: Perform stress studies on the compound in the presence of each individual excipient to identify any incompatibilities.

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for **N-[2-(morpholin-4-yl)ethyl]formamide** based on its chemical structure.



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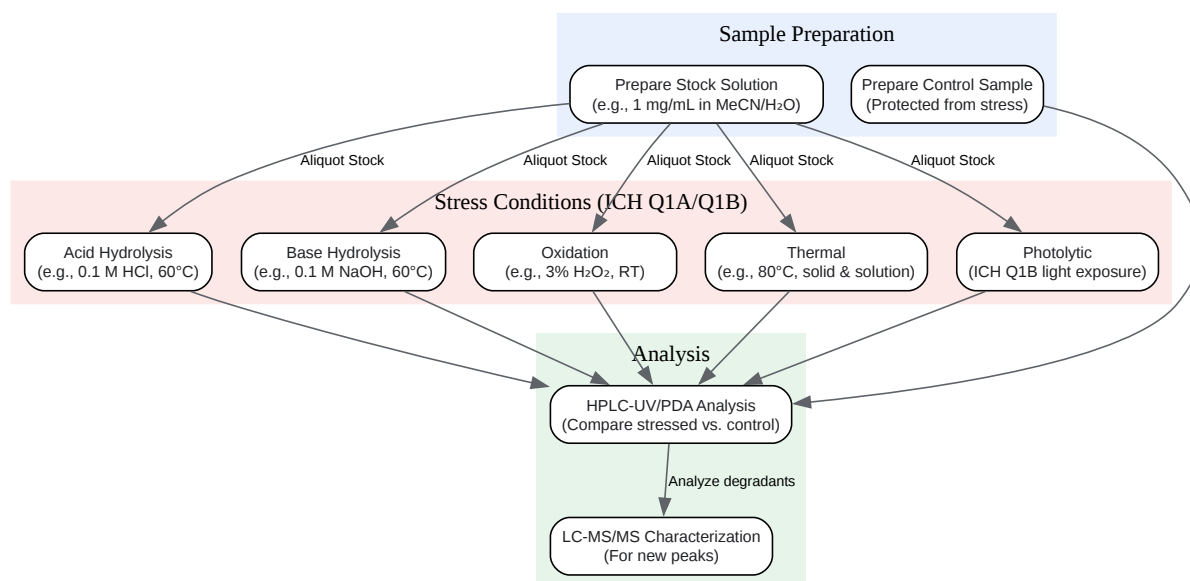
Caption: Predicted degradation pathways for **N-[2-(morpholin-4-yl)ethyl]formamide**.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Workflow

This protocol provides a framework for intentionally degrading the sample to identify potential degradation products.



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Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:

- **Stock Solution Preparation:** Prepare a 1 mg/mL stock solution of **N-[2-(morpholin-4-yl)ethyl]formamide** in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
- **Control Sample:** Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and store it protected from light at 2-8°C.
- **Acid Hydrolysis:** Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
- Photolytic Degradation: Expose the solid material and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A sample protected from light should be used as a dark control.
- Analysis: Analyze all stressed samples and the control by a stability-indicating HPLC-UV method. For any new peaks observed, perform LC-MS/MS analysis to determine their mass and fragmentation patterns.

Protocol 2: HPLC Method for Separation of Parent and Degradants

This serves as a starting point for method development. Optimization will be required.

- Column: C18, 4.6 x 150 mm, 3.5 μm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 60% B
 - 15-17 min: 60% to 95% B
 - 17-19 min: 95% B
 - 19-20 min: 95% to 5% B

- 20-25 min: 5% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 210 nm (formamides have a weak chromophore)
- Injection Volume: 10 µL

Rationale: The use of formic acid in the mobile phase ensures good peak shape for the basic amine compounds. A gradient elution is necessary to separate the more polar hydrolysis product from the parent compound and potentially less polar oxidative or photolytic products.

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